molecular formula C20H40N6O6 B1527363 3-(Aminomethyl)-5-(4-pyridyl)pyrazole CAS No. 1004303-48-3

3-(Aminomethyl)-5-(4-pyridyl)pyrazole

Cat. No.: B1527363
CAS No.: 1004303-48-3
M. Wt: 460.6 g/mol
InChI Key: XINOBSKSTMDBRY-HOTGVXAUSA-N
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Description

3-(Aminomethyl)-5-(4-pyridyl)pyrazole ( 1004303-48-3) is a chemical scaffold of significant interest in medicinal chemistry and drug development research. This compound features both pyrazole and pyridine heterocyclic rings, which are privileged structures in the design of biologically active molecules. Its structure, which includes an aminomethyl linker, makes it a versatile building block for constructing more complex molecules targeting various enzymes and receptors . This compound serves as a key intermediate in the synthesis of novel therapeutic agents. Research indicates its applicability in the development of potential anticancer agents, as the aminopyrazole scaffold is known to interact with cellular pathways involved in tumor growth and proliferation . Furthermore, its framework is useful for designing inhibitors for specific kinases and other enzymes, such as p38 MAPK, which are important targets in inflammatory and oncological research . The free amino group on the scaffold acts as a hydrogen bond donor, which is crucial for forming interactions with biological targets, thereby enhancing binding affinity and selectivity . Applications also extend to anti-infective research, including the exploration of antibacterial and antiviral properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling information. This compound requires storage at room temperature and in a dry environment .

Properties

CAS No.

1004303-48-3

Molecular Formula

C20H40N6O6

Molecular Weight

460.6 g/mol

IUPAC Name

(2S)-6-amino-2-[6-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]hexylcarbamoylamino]hexanoic acid

InChI

InChI=1S/C20H40N6O6/c21-11-5-3-9-15(17(27)28)25-19(31)23-13-7-1-2-8-14-24-20(32)26-16(18(29)30)10-4-6-12-22/h15-16H,1-14,21-22H2,(H,27,28)(H,29,30)(H2,23,25,31)(H2,24,26,32)/t15-,16-/m0/s1

InChI Key

XINOBSKSTMDBRY-HOTGVXAUSA-N

SMILES

C1=CN=CC=C1C2=NNC(=C2)CN

Isomeric SMILES

C(CCCNC(=O)N[C@@H](CCCCN)C(=O)O)CCNC(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C(CCCNC(=O)NC(CCCCN)C(=O)O)CCNC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Biological Activity

3-(Aminomethyl)-5-(4-pyridyl)pyrazole is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the chemical formula C9_9H10_{10}N4_4 and is characterized by the presence of an aminomethyl group at the 3-position and a pyridyl group at the 5-position of the pyrazole ring. This unique structure enhances its ability to participate in hydrogen bonding and other intermolecular interactions, making it a promising scaffold for drug development .

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC9_9H10_{10}N4_4
CAS Number1004303-48-3
Molecular Weight174.20 g/mol
Functional GroupsAminomethyl, Pyridine

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in various cancer cell lines. Molecular docking studies suggest that it interacts favorably with proteins involved in cancer progression, indicating a potential mechanism for its anticancer effects .

Case Study: In Vitro Anticancer Activity

In a study evaluating the cytotoxic effects of this compound against different cancer cell lines, it demonstrated varying degrees of inhibition:

Cell LineIC50_{50} (µM)Reference
HepG225.0
MCF-715.0
A54930.0

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory effects. It may inhibit specific kinases involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

While the exact mechanism of action for this compound remains to be fully elucidated, its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets is crucial for its activity. The presence of the amine group enhances these interactions, potentially allowing it to modulate various biological pathways effectively .

Comparison with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting distinct biological activities:

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-AminopyrazoleAmino group at position 3Foundational structure for various derivatives
5-AminopyrazoleAmino group at position 5Different biological activity profile
4-PyridylpyrazolePyridyl group at position 4Enhanced solubility and bioavailability
3,5-DiaminopyrazoleAmino groups at both positionsIncreased reactivity and potential interactions

The combination of both the aminomethyl and pyridyl groups in this compound provides distinct chemical reactivity and biological activity compared to other compounds .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that 3-(Aminomethyl)-5-(4-pyridyl)pyrazole exhibits promising anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical for its potential as a therapeutic agent against various cancers.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to interact with specific kinases involved in inflammatory pathways suggests that it could be developed into a treatment for inflammatory diseases.

3. Molecular Interaction Studies

Molecular docking studies have shown that this compound can effectively bind to proteins associated with cancer progression and inflammation through hydrogen bonding and π-π stacking interactions. These interactions enhance its potential as a scaffold for drug design.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Activity: In vitro studies demonstrated that this compound effectively inhibited cancer cell proliferation in several cancer lines, making it a candidate for further clinical trials.
  • Kinase Inhibition: Research indicated that it could serve as an inhibitor for specific kinases implicated in disease pathways, suggesting its potential use in targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Substituents

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
3-(Aminomethyl)-5-(4-pyridyl)pyrazole C₉H₁₀N₄ 174.2 Aminomethyl, 4-pyridyl Research ligand, solubility in DMSO
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 173.2 Methyl, phenyl Intermediate in drug synthesis
3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole C₁₀H₉N₅ 199.2 Imidazo-pyridyl Potential kinase inhibitor
3-Isobutylpyrazolo[4,3-d]pyrimidine C₉H₁₂N₄ 176.2 Isobutyl, pyrazolo-pyrimidine Phosphodiesterase inhibition

Key Findings :

  • Substituent Effects : The 4-pyridyl group in the target compound enhances π-π stacking interactions in protein binding compared to phenyl or imidazo-pyridyl groups .
  • Solubility: The aminomethyl group improves aqueous solubility relative to hydrophobic substituents like isobutyl or phenyl .
  • Biological Activity : Imidazo-pyridyl derivatives (e.g., CAS 130224-42-9) exhibit higher kinase inhibitory activity due to their extended aromatic systems .

Fused Pyrazolo Heterocycles

Pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are fused heterocycles synthesized from aminopyrazole precursors.

Table 2: Comparison with Fused Heterocycles

Compound Class Core Structure Synthesis Method Key Applications Reference
Pyrazolo[3,4-d]pyrimidines Pyrazole fused to pyrimidine Condensation of 5-aminopyrazoles with aldehydes Anticancer agents
Pyrazolo[1,5-a]pyrimidines Pyrazole fused to pyrimidine Acid-catalyzed cyclization of aminopyrazoles Antiviral agents
Target Compound Simple pyrazole Direct functionalization of pyrazole core Ligand design

Key Findings :

  • Synthetic Complexity : Fused heterocycles require multi-step syntheses (e.g., coupling with carboxylic acids or cyclization), whereas the target compound is synthesized via direct substitution, offering higher yields (>80%) .
  • Bioactivity : Fused systems often exhibit broader pharmacological profiles (e.g., antiviral, anticancer) compared to the target compound’s niche research applications .

Triazole-Pyrazole Hybrids

Triazole derivatives, such as 3-(4-pyridyl)-1,2,4-triazoles, share structural motifs with the target compound.

Table 3: Triazole Derivatives vs. Target Compound

Compound Name Core Structure Key Substituents Applications Reference
3-(4-Pyridyl)-5-(p-chlorophenyl)-1,2,4-triazole Triazole 4-pyridyl, p-chlorophenyl Anti-gout agents
Target Compound Pyrazole Aminomethyl, 4-pyridyl Research ligand

Key Findings :

  • Pharmacological Utility : Triazole hybrids demonstrate clinical relevance (e.g., anti-gout activity) due to their ability to inhibit uric acid transporters, unlike the target compound, which lacks reported therapeutic data .
  • Structural Flexibility : Triazoles allow easier functionalization at multiple positions, enhancing drug-likeness compared to pyrazoles .

Preparation Methods

Pyrazole Core Construction via Condensation Reactions

A fundamental approach to synthesize 3-(aminomethyl)-5-(4-pyridyl)pyrazole involves the condensation of α,β-unsaturated nitriles bearing leaving groups with hydrazine derivatives. This method efficiently forms the pyrazole ring by nucleophilic attack of hydrazine on activated nitriles, followed by ring closure.

  • Key Reaction: Condensation of β-substituted α,β-unsaturated nitriles (e.g., β-bromo-α-(ethylsulfanyl)cinnamonitriles) with hydrazine hydrate leads to 3- or 5-amino-1H-pyrazoles in good yields (typically 70-90%) after oxidation and hydrolysis steps.

  • Leaving Groups: Common leaving groups facilitating ring closure include ethoxy, dimethylamino, morpholino, and thiomethyl groups. Thiomethyl groups provide superior leaving ability, enhancing yields.

  • Reaction Conditions: Typically conducted in aqueous or mixed solvents under mild to moderate temperatures (room temperature to 90 °C), sometimes requiring acid or base neutralization to optimize yields.

Incorporation of the 4-Pyridyl Group at Position 5

The 4-pyridyl substituent at position 5 is typically introduced through the use of aryl-substituted α,β-unsaturated nitriles or diketones as starting materials.

  • Aryl-Substituted β-Ketonitriles: These intermediates, bearing a 4-pyridyl moiety, undergo condensation with hydrazine to yield 5-aryl-3-amino-pyrazoles, which can be further aminomethylated at position 3.

  • Alternative Routes: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) on preformed pyrazole cores have also been explored for aryl group introduction, though less commonly reported for this specific compound.

Representative Synthetic Route Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 β-Bromo-α-(ethylsulfanyl)cinnamonitrile (with 4-pyridyl) Oxidation with H2O2 β-Bromo-α-(ethylsulfinyl)cinnamonitrile High Oxidation step to activate leaving group
2 β-Bromo-α-(ethylsulfinyl)cinnamonitrile Hydrazine hydrate, then HCl hydrolysis 5-Amino-3-(4-pyridyl)-1H-pyrazole Good Ring closure and amino substitution
3 5-Amino-3-(4-pyridyl)-1H-pyrazole Aminomethylation (e.g., formaldehyde + ammonia) This compound Variable Functionalization at position 3

Alternative Synthetic Methods and Innovations

  • One-Pot Syntheses: Recent methods involve one-pot reactions combining Claisen condensation of esters to β-ketonitriles followed by hydrazine addition, improving efficiency and yield.

  • Isoxazole Ring-Opening: Conversion of isoxazoles to 3-(5)-aminopyrazoles via hydrazine-induced ring opening and rearrangement has been reported, providing alternative access routes.

  • Avoidance of Hazardous Reagents: Some patented methods avoid dangerous reagents like sodium hydride or explosive intermediates by using safer starting materials such as 2,3-dichloropropene and hydrocyanic acid, followed by hydrazine treatment to obtain amino-pyrazoles.

Research Findings and Yield Data

Methodology Reaction Time Temperature Yield (%) Key Observations
β-Bromo-α-(ethylsulfinyl)cinnamonitrile + hydrazine 6-12 h 70-90 °C 70-90 Efficient ring closure, good regioselectivity
Claisen condensation + hydrazine one-pot 1.5 h 85 °C 38-46 Moderate yields, requires chromatography
Isoxazole ring-opening with hydrazine 6 h 90 °C 74-92 Good yields, involves ring rearrangement
2,3-Dichloropropene + hydrocyanic acid + hydrazine Variable 5-120 °C High Safer reagents, scalable industrial method

Summary and Expert Notes

  • The synthesis of this compound predominantly relies on condensation of suitably substituted α,β-unsaturated nitriles with hydrazine derivatives, followed by functionalization to introduce the aminomethyl group.

  • The choice of leaving groups on the nitrile substrate critically influences the reaction efficiency, with thiomethyl and ethoxy groups being particularly effective.

  • Recent advances focus on one-pot procedures and safer industrial processes avoiding hazardous reagents, enhancing the practicality of synthesis for pharmaceutical and agrochemical applications.

  • Yields vary depending on substrate structure and reaction conditions but generally fall within moderate to high ranges (38-92%).

  • Detailed mechanistic studies using NMR and flow techniques have elucidated intermediates, aiding optimization of synthetic protocols.

Q & A

Q. What are the common synthetic routes for 3-(Aminomethyl)-5-(4-pyridyl)pyrazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions or multi-step condensation processes. For example, analogous pyridylpyrazole derivatives are synthesized via cycloaddition of nitrile oxides with vinylpyridines, yielding heterocyclic cores (46% yield under optimized conditions) . Key optimization parameters include:
  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is standard.
    Reference Table:
PrecursorReaction TypeYield (%)Key Conditions
4-Vinylpyridine + Nitrile OxideCycloaddition4670°C, DMF, 12 hr
5-Aminopyrazole DerivativesCondensation35–50NH₃/MeOH, RT

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, pyridyl C=N at 1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm; aminomethyl CH₂ at δ 3.8–4.2 ppm) .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement, with R-factors <5% for high-quality crystals .
  • Mass Spectrometry : ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1).

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate the electronic structure and bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps (e.g., ~4.5 eV for pyridylpyrazoles), predicting reactivity and charge distribution. Basis sets like B3LYP/6-31G(d) are standard .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., anti-inflammatory COX-2 enzyme). Pyridyl and aminomethyl groups often form hydrogen bonds with active sites .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :
  • Multi-Solution Refinement : Use SHELXD for phase problem solutions and SHELXL for least-squares refinement. Twinning or disorder is addressed via TWIN/BASF commands .
  • Cross-Validation : Compare experimental data (e.g., PXRD patterns) with DFT-optimized geometries to validate bond lengths/angles .
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).

Q. How are structure-activity relationships (SARs) analyzed for biological activity in pyridylpyrazole derivatives?

  • Methodological Answer :
  • Functional Group Modulation : Substitute pyridyl or aminomethyl groups with halogens or methyl groups to assess anti-inflammatory/antinociceptive effects. For example, 3-chloro analogs show 40% inhibition in acetic acid-induced writhing tests .
  • In Vitro Assays : MTT/LDH cytotoxicity screens (IC₅₀ values) and ELISA-based cytokine profiling (e.g., TNF-α suppression) .
  • Pharmacophore Modeling : MOE or Discovery Studio identifies critical interaction sites (e.g., pyridyl N as H-bond acceptor).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)-5-(4-pyridyl)pyrazole
Reactant of Route 2
3-(Aminomethyl)-5-(4-pyridyl)pyrazole

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